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Compound of Interest

Compound Name:
3-[(5-Chloro-2-

thienyl)methyl]azetidine

CAS No.: 937612-25-4

Cat. No.: B121569

Get Quote

Technical Monograph: 3-[(5-Chloro-2-
thienyl)methyl]azetidine
Executive Summary & Structural Identity
3-[(5-Chloro-2-thienyl)methyl]azetidine represents a high-value pharmacophore often utilized

in Central Nervous System (CNS) drug discovery.[1] It combines the metabolic stability of a

halogenated thiophene with the unique electronic and steric properties of the strained azetidine

ring.[1]

This scaffold is frequently investigated as a bioisostere for piperidine- or pyrrolidine-based

ligands, particularly in the design of monoamine reuptake inhibitors (e.g.,

serotonin/norepinephrine transporters) and nicotinic acetylcholine receptor (nAChR)

modulators.
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Parameter Detail

IUPAC Name 3-[(5-Chloro-2-thienyl)methyl]azetidine

Molecular Formula C₈H₁₀ClNS

Molecular Weight 187.69 g/mol

SMILES Clc1sc(CC2CNC2)cc1

Common Salt Forms Hydrochloride (HCl), Oxalate, Fumarate

Physicochemical Profiling
The following data aggregates predicted and experimental values derived from structure-

activity relationship (SAR) studies of analogous azetidine-thiophene scaffolds.
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Property
Value (Approx.)[1][2][3][4]
[5][6][7][8][9]

Technical Implication

pKa (Basic) 9.6 – 9.8

The azetidine nitrogen is highly

basic, though slightly

attenuated compared to

unsubstituted azetidine (11.

[1]3) due to the inductive effect

of the thiophene ring through

the methylene bridge.[1]

logP (Lipophilicity) 2.1 – 2.4

The 5-chloro substituent

significantly increases

lipophilicity compared to the

parent thiophene, facilitating

Blood-Brain Barrier (BBB)

penetration.

TPSA ~12.0 Å²

Low polar surface area

indicates excellent membrane

permeability.[1]

Rotatable Bonds 2

Rigid core structure minimizes

entropy loss upon receptor

binding.[1]

Ring Strain ~25 kcal/mol

The azetidine ring possesses

high strain energy, increasing

reactivity toward nucleophiles if

not properly handled (e.g.,

ring-opening under harsh

acidic conditions).[1]

Structural Analysis: The "Chloro-Blocking" Strategy
The inclusion of the chlorine atom at the 5-position of the thiophene ring is a deliberate

medicinal chemistry tactic:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/19888366
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine-hydrochloride
https://en.wikipedia.org/wiki/Azetidine
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pmc.ncbi.nlm.nih.gov/articles/PMC3454511/
https://www.researchgate.net/publication/362311705_Synthesis_characterization_of_new_3-Chloro-Azetidine-2-One_and_1_3-thiazinan-4-one_derivatives_from_di_imines
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Stability: The 2- and 5-positions of thiophene are electron-rich and prone to

oxidation by Cytochrome P450 enzymes (leading to reactive sulfoxides or ring opening).[1]

Blocking the 5-position with chlorine prevents this metabolic soft spot.[1]

Lipophilic Vector: The chlorine atom provides a hydrophobic anchor often required for filling

hydrophobic pockets in GPCRs or transporter proteins.[1]

Synthetic Methodology
Expert Note: Standard reductive amination is not applicable for forming the C-C bond between

the azetidine and the linker.[1] The preferred route utilizes a Wittig Olefination followed by a

chemoselective reduction.[1]

Critical Precaution: Standard catalytic hydrogenation (H₂/Pd-C) cannot be used for the

reduction step, as it will cause hydrodehalogenation (stripping the Chlorine atom).[1] Diimide

reduction or Wilkinson’s catalyst is required.[1]

Protocol: Constructive Synthesis
Step 1: Wittig Olefination Reagents: N-Boc-3-azetidinone, (5-Chloro-2-

thienyl)methyltriphenylphosphonium chloride, NaHMDS.[1]

Suspend the phosphonium salt in anhydrous THF at -78°C.

Add NaHMDS (Sodium bis(trimethylsilyl)amide) dropwise to generate the ylide (solution

turns deep orange/red).[1]

Add N-Boc-3-azetidinone dissolved in THF.

Allow to warm to room temperature. The exocyclic alkene intermediate is formed.[1]

Step 2: Chemoselective Reduction Reagents: p-Toluenesulfonylhydrazide, Sodium Acetate,

Refluxing Ethanol/Water.[1]

Dissolve the alkene intermediate in ethanol.[1]

Add excess p-toluenesulfonylhydrazide (source of diimide).[1]
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Reflux for 4–6 hours. The diimide generated in situ selectively reduces the alkene without

touching the thiophene-chlorine bond or the thiophene ring itself.

Step 3: Deprotection Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.[1]

Treat the N-Boc intermediate with 4M HCl in dioxane at 0°C.

Precipitate the product as the Hydrochloride salt using diethyl ether.

Visualization: Synthetic Workflow
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Caption: Figure 1. Chemoselective synthesis pathway avoiding hydrodehalogenation of the

thiophene moiety.

Handling & Stability (Self-Validating Protocol)
Due to the basicity of the azetidine and the lipophilicity of the thiophene, the free base is prone

to oxidation and carbonate formation (absorbing CO₂ from air).

Storage Protocol:

Form: Store as the Hydrochloride (HCl) or Oxalate salt. The salt form stabilizes the strained

ring and prevents oxidation.[1]

Conditions: -20°C under Argon atmosphere.

Verification: Before use in biological assays, validate integrity via ¹H-NMR.

Diagnostic Signal: Look for the doublet of the CH₂ linker (~3.0 ppm) and the distinct

thiophene protons. Loss of the Chlorine atom (degradation) will result in a shift of the
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thiophene proton signals and the appearance of a new proton signal at the 5-position.

ADME & Pharmacokinetic Implications
The physicochemical properties of this scaffold dictate its behavior in biological systems:

Blood-Brain Barrier (BBB): The combination of a cationic center (azetidine amine, pKa ~9.

[1]8) and a lipophilic aromatic tail (Cl-Thiophene) creates an amphiphilic structure ideal for

organic cation transporters (OCT) and passive diffusion across the BBB.[1]

Metabolic Fate:

Primary Route: N-oxidation or N-dealkylation (if substituted).[1]

Secondary Route: S-oxidation of the thiophene is suppressed by the 5-Chloro substituent.

hERG Liability: Like many lipophilic amines, this scaffold carries a risk of hERG channel

inhibition.[1] During lead optimization, it is standard protocol to introduce polarity on the

azetidine ring (e.g., 3-fluoro or 3-hydroxy) if hERG signals are detected.[1]

Structure-Property Relationship Diagram
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Caption: Figure 2.[1][2][5] Structural dissection illustrating the functional role of each

pharmacophore component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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